molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3

Ethyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B1344250
CAS No.: 217978-01-3
M. Wt: 184.16 g/mol
InChI Key: MWKPJOZJIAQHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-4-hydroxybenzoate (CAS 217978-01-3) is a high-purity benzoate ester derivative offered with a guaranteed purity of ≥98% . This compound is characterized by its molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol . It is supplied for research and further manufacturing applications only and is strictly not intended for direct human use . As a fluorinated and hydroxylated aromatic ester, it serves as a valuable synthetic intermediate in organic and medicinal chemistry. Related fluoro-hydroxybenzoate esters are utilized in the preparation of compounds with specific biological activity, such as inhibitors of enzymes like cytosolic phospholipase A2α, and in the synthesis of more complex heterocyclic systems . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPJOZJIAQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Characterization and Crystal Engineering of Ethyl 2-fluoro-4-hydroxybenzoate

[1]

Executive Summary

Ethyl 2-fluoro-4-hydroxybenzoate is a critical fluorinated intermediate used in the synthesis of pharmaceuticals and liquid crystalline materials.[1] It represents a specific structural perturbation of the well-known preservative Ethylparaben (Ethyl 4-hydroxybenzoate).[1]

This guide provides a rigorous technical framework for the structural elucidation of this compound.[1] Unlike its non-fluorinated parent, the introduction of an ortho-fluorine atom (relative to the ester group) introduces significant electronic and steric effects that alter crystal packing, solubility, and bioavailability. This document details the experimental protocols for single-crystal growth, X-ray diffraction (XRD) data collection, and the theoretical analysis of its supramolecular assembly.

Chemical Profile & Comparative Metrics[1][2][3][4]

To understand the crystal structure, one must first analyze the molecular building block.[1] The introduction of fluorine is not merely a steric change; it fundamentally alters the electrostatic potential surface (ESP) of the aromatic ring.

Table 1: Physicochemical & Structural Properties

PropertyThis compound (Target)Ethyl 4-hydroxybenzoate (Control)Structural Implication
Formula C₉H₉FO₃C₉H₁₀O₃F replaces H at the 2-position.[1]
MW 184.16 g/mol 166.17 g/mol Increased density expected.[1]
H-Bond Donors 1 (Phenolic OH)1 (Phenolic OH)Primary packing driver remains OH[1]···O=C.
H-Bond Acceptors 3 (C=O, O-Et, F)2 (C=O, O-Et)C-F is a weak acceptor but directs packing via electrostatics.[1]
Electronic Effect Inductive withdrawal (-I) by FNeutral HIncreases acidity of Phenolic OH; alters Ester C=O dipole.[1]
Symmetry C1 (Asymmetric)Cs (Planar symmetry possible)F-substitution breaks the local symmetry, likely lowering the space group symmetry.[1]

Crystal Engineering Principles: The Fluorine Effect

Before performing the experiment, the researcher must understand the expected structural perturbations.[1] Fluorine is a "chameleon" in crystal engineering—it mimics hydrogen in size (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) but mimics oxygen in electronegativity.[1]

Disruption of the "Paraben Layer"

Ethylparaben typically crystallizes in the monoclinic system (Space Group


1
  • Hypothesis for Target: The 2-Fluoro substituent is located ortho to the ester carbonyl.[1] This creates a dipole-dipole repulsion or a weak intramolecular interaction (

    
    ) that forces the ester group out of coplanarity with the benzene ring.[1]
    
  • Result: This twist disrupts the efficient planar stacking seen in non-fluorinated parabens, potentially lowering the melting point and altering the solubility profile.[1]

C-H···F Interactions

While C-F is a poor hydrogen bond acceptor, it acts as a structure-directing agent.[1] In the absence of strong donors, the crystal lattice will likely stabilize via weak

Experimental Protocol: Crystallization & Data Collection

This section details the self-validating workflow for obtaining the single-crystal structure.

Crystallization Workflow (DOT Visualization)[1]

The following diagram outlines the decision matrix for solvent selection to ensure high-quality single crystals suitable for XRD.

CrystallizationProtocolStartStart: Crude this compoundPurityCheckPurity Validation (HPLC/NMR)Must be >99%Start->PurityCheckSolventSelectSolvent Selection StrategyPurityCheck->SolventSelectMethodAMethod A: Slow Evaporation(Ethanol/Water 80:20)SolventSelect->MethodAHigh SolubilityMethodBMethod B: Vapor Diffusion(THF solvent / Hexane antisolvent)SolventSelect->MethodBLow SolubilityCheckMicroscopy CheckAre crystals birefringent?MethodA->CheckMethodB->CheckCheck->SolventSelectNo (Amorphous/Twin)XRDSingle Crystal XRD(Mo Kα or Cu Kα)Check->XRDYes (Block/Needle)

Figure 1: Decision tree for the crystallization of fluorinated benzoate esters. High purity is a prerequisite to prevent impurity-driven twinning.

Detailed Methodology
Step 1: Synthesis & Purification[1]
  • Source: Esterification of 2-fluoro-4-hydroxybenzoic acid with ethanol in the presence of

    
     (catalytic).
    
  • Purification: Recrystallize twice from dilute ethanol. Verify purity via

    
     NMR (DMSO-
    
    
    ) to ensure no residual acid remains, as this will co-crystallize and distort the unit cell.
Step 2: Crystal Growth (Slow Evaporation)
  • Dissolve 50 mg of the compound in 5 mL of Ethanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

  • Cover with parafilm and poke 3-4 small holes.[1]

  • Store at 20°C in a vibration-free environment.

  • Timeline: Crystals should appear within 48-72 hours.

    • Note: If needles form (indicating rapid growth), switch to Vapor Diffusion (Method B in Fig 1) using THF as the solvent and Hexane as the antisolvent to slow the kinetics.

Step 3: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions approx.[1]

    
     mm.[1] Mount on a Kapton loop using Paratone oil.[1]
    
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature.[1] Cooling freezes the lattice, allowing precise resolution of the C-F bond length (typically 1.35 Å).

  • Source: Mo K

    
     (
    
    
    Å) is preferred for organic esters to minimize absorption, though Cu K
    
    
    is acceptable if crystals are very small (<0.1 mm).[1]

Structural Analysis & Refinement Strategy

Once the diffractometer generates the .hkl file, the structure must be solved (typically using SHELXT) and refined (SHELXL).

Key Structural Features to Resolve

When analyzing the electron density map, focus on these specific geometric parameters which define the "Fluorine Effect":

  • Torsion Angle (

    
    ):  Measure the 
    
    
    torsion angle.[1]
    • Expectation: In Ethylparaben,

      
       (Planar).[1] In the 2-Fluoro derivative, expect 
      
      
      due to steric clash between
      
      
      and the carbonyl
      
      
      .[1]
  • Hydrogen Bonding Network:

    • Identify the primary chain:

      
       (Intermolecular).[1]
      
    • Look for secondary interactions:

      
       (Weak, 2.2 - 2.5 Å).[1]
      
  • Disorder: Check the Ethyl tail (

    
    ).[1] The terminal methyl group often exhibits rotational disorder.[1] Use PART commands in SHELXL if the electron density is split.[1]
    
Interaction Logic (DOT Visualization)[1]

InteractionMapOHPhenolic OH(Donor)CarbonylEster C=O(Acceptor)OH->CarbonylStrong H-Bond(Primary Chain)Fluorine2-Fluoro(Weak Acceptor/Repulsor)Fluorine->CarbonylDipole Repulsion(Twists Structure)RingHAromatic C-HRingH->FluorineWeak C-H...F(Packing Steering)

Figure 2: Supramolecular interaction map.[1] The competition between the strong OH···O=C bond and the F-induced repulsion dictates the final lattice geometry.[1]

Pharmaceutical & Industrial Relevance[1]

Understanding this structure is not an academic exercise; it has direct implications for drug development:

  • Bioisosterism: The 2-F-4-OH-benzoate motif is a bioisostere for 4-hydroxybenzoate but with increased lipophilicity (

    
     increases by ~0.2 units) and metabolic stability (blocks metabolic oxidation at the 2-position).[1]
    
  • Solubility: The disruption of planar packing (predicted in Section 3.[1]1) typically renders the fluorinated analog more soluble in organic media than the parent paraben, useful for liquid crystal formulations.[1]

  • Stability: The electron-withdrawing fluorine increases the acidity of the phenol (

    
     drops from ~8.5 to ~7.8), making it a more potent H-bond donor in protein binding pockets (e.g., in estrogen receptor modulators).[1]
    

References

  • Chopra, D., & Guru Row, T. N. (2011).[1] Role of organic fluorine in crystal engineering.[1] CrystEngComm, 13, 2175-2186.[1] Link

  • Giordano, F., et al. (1977).[1] Crystal structure of ethyl p-hydroxybenzoate (Ethylparaben).[1] Acta Crystallographica Section B, 33(4), 1227-1229.[1] Link

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • PubChem Compound Summary. (2023). This compound (CAS 217978-01-3).[1][2] National Center for Biotechnology Information.[1] Link

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1] Link

Solubility Profile of Ethyl 2-fluoro-4-hydroxybenzoate: A Technical Guide to Prediction, Measurement, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and in vivo performance. Ethyl 2-fluoro-4-hydroxybenzoate, a substituted aromatic ester, presents a unique solubility profile due to the interplay of its functional groups. This technical guide provides an in-depth analysis of its predicted solubility in common laboratory solvents, a detailed, field-proven protocol for accurate experimental determination of its equilibrium solubility, and a discussion of the implications for research and drug development.

Introduction: The Critical Role of Solubility

In drug discovery and development, poor aqueous solubility is a primary contributor to failed clinical outcomes.[1] Understanding the solubility of a compound like this compound in a variety of solvents is essential for:

  • Early-Stage Screening: Ensuring compound viability in biological assays, which are often aqueous-based. Low solubility can lead to underestimated potency and misleading structure-activity relationships (SAR).[2]

  • Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization steps.

  • Formulation Development: Designing stable and bioavailable dosage forms, whether for oral, topical, or parenteral administration.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis like HPLC.

This guide serves as a comprehensive resource for scientists to both predict and empirically determine the solubility of this compound, enabling more informed and successful research endeavors.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of this compound is dictated by the combined influence of its three key functional regions: the ethyl ester group, the phenolic hydroxyl group, and the ortho-positioned fluorine atom on the benzene ring.

  • Ethyl Ester (-COOC₂H₅): This group introduces a degree of lipophilicity and acts as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): As a phenolic hydroxyl, this group is weakly acidic and is a strong hydrogen bond donor and acceptor.[3] This feature is critical for its interaction with polar protic solvents.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, and its substitution on the aromatic ring has several effects. It introduces a strong dipole and can modulate the acidity (pKa) of the nearby phenolic hydroxyl group through inductive electron withdrawal.[4] While the C-F bond is highly polarized, it is a poor hydrogen bond acceptor, a property that distinguishes it from other halogens.[4]

  • Aromatic Ring: The benzene ring itself is nonpolar and contributes to the molecule's overall lipophilicity.

The interplay of these groups suggests that this compound is a moderately polar molecule. Its solubility will be a balance between the polar, hydrogen-bonding hydroxyl group and the more nonpolar aromatic ring and ethyl ester chain. Compared to its non-fluorinated analog, ethyl 4-hydroxybenzoate (ethylparaben), the fluorine atom is expected to slightly increase its polarity and potentially alter its crystal lattice energy, which can impact solubility.

Theoretical Solubility Profile in Common Solvents

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] A solute dissolves best in a solvent that has a similar polarity and intermolecular forces. Based on the molecular structure, we can predict the solubility of this compound across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityPrimary Intermolecular Forces & Rationale
Polar Protic Water, Ethanol, Methanol, IsopropanolModerate to High The hydroxyl group of the solute can form strong hydrogen bonds with the solvent.[3] Solubility in water is expected to be limited due to the nonpolar aromatic ring and ethyl group, similar to ethylparaben's known low water solubility (approx. 1.7 g/L).[6][7] Solubility will be significantly higher in alcohols.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable dipole-dipole interactions with the solute. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to Insoluble The significant polarity and hydrogen-bonding capability of the solute are mismatched with the weak London dispersion forces of nonpolar solvents. The energy required to break the solute-solute interactions is not compensated by solute-solvent interactions.[8]
Weakly Polar Dichloromethane (DCM), Diethyl Ether, Ethyl AcetateModerate These solvents offer a balance. Diethyl ether can accept a hydrogen bond from the solute's hydroxyl group. DCM and ethyl acetate have dipole moments that can interact with the polar regions of the solute.

Experimental Protocol: The Gold Standard Shake-Flask Method for Equilibrium Solubility

While predictions are useful, empirical measurement is required for definitive data. The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[9] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Protocol Design

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.[10] Each step is critical: using an excess of solid ensures saturation; continuous agitation facilitates the dissolution process to reach equilibrium faster; temperature control is vital as solubility is temperature-dependent; and the separation step must effectively isolate the saturated solution without altering its concentration.[11][12]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials, each containing a known volume (e.g., 1-2 mL) of the selected solvent. "Excess" means enough solid is present that some will visibly remain undissolved at the end of the experiment.[10]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspensions for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[9] The time required can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully collect a sample of the supernatant. The separation of the saturated liquid phase from the undissolved solid is a critical step and is typically achieved by:

    • Filtration: Using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE or PVDF) to draw the supernatant. The filter must not adsorb the compound.[10]

    • Centrifugation: Centrifuging the vial at high speed and then carefully sampling the supernatant.[9]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of a pre-validated analytical method.

    • Analyze the concentration of this compound using a suitable technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Settle suspension D->E F Filter supernatant with syringe filter (0.22 µm) OR Centrifuge and sample E->F G Dilute filtrate accurately F->G H Analyze concentration by validated HPLC-UV method G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Workflow of the Shake-Flask Method for Equilibrium Solubility.

High-Throughput Solubility Screening

For early drug discovery where compound availability is limited, high-throughput solubility screening (HTS) methods are often employed. These methods, such as miniaturized shake-flask assays or precipitation-based turbidity measurements, offer faster turnaround times and require less material.[1][13][14] However, they often measure "kinetic solubility" rather than true equilibrium solubility. Kinetic solubility can be influenced by the rate of dissolution and may overestimate the true thermodynamic value, especially for compounds that readily form supersaturated solutions.[15] While valuable for rank-ordering compounds, definitive solubility for lead candidates should be confirmed using the gold-standard shake-flask method.[1]

Implications for Drug Development

The solubility data for this compound directly impacts several key decisions:

  • Aqueous Solubility and pH: The phenolic hydroxyl group means the compound's aqueous solubility will be pH-dependent. Solubility is expected to be lowest at acidic pH and will increase significantly as the pH rises above the pKa of the phenol, where it deprotonates to form the more soluble phenolate salt.[16] This is a critical consideration for oral drug formulation and absorption in the gastrointestinal tract.

  • Co-solvent and Formulation Strategy: For formulations requiring higher concentrations than achievable in water, the solubility data guides the selection of co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents.

  • Crystallization and Polymorphism: Understanding solubility in different solvents is fundamental for developing robust crystallization processes to control particle size and screen for different polymorphic forms, which can have different solubilities and bioavailabilities.

Conclusion

This compound is a molecule whose solubility is governed by a delicate balance of polar, hydrogen-bonding, and nonpolar characteristics. While its solubility profile can be reasonably predicted, accurate, quantitative data must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. This information is not merely academic; it is a foundational dataset that enables rational decision-making throughout the drug development pipeline, ultimately contributing to the design of safer and more effective medicines.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery.Vertex AI Search.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI.Vertex AI Search.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.Chinese Pharmaceutical Journal.
  • Good laboratory practice of equilibrium solubility measurement.PubMed.
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.Semantic Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Ethyl 4-fluoro-2-hydroxybenzoate Properties.CompTox Chemicals Dashboard, EPA.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Experiment: Solubility of Organic & Inorganic Compounds.Odessa College.
  • Summary of solubility measurement protocols of each company before harmonization.
  • Ethyl 4-hydroxybenzoate, 99% 100 g.Thermo Scientific Chemicals.
  • Solubility of Organic Compounds.University of Toronto.
  • ETHYL 4-HYDROXYBENZOATE Labor
  • What Happens to Solubility When You Change the pH?Chad's Prep.
  • How do functional groups affect solubility in organic compounds?TutorChase.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.PMC, NIH.
  • Hydrogen Bonding Interactions and Solubility.Chemistry LibreTexts.
  • ETHYL PARABEN.

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Thermal stability and decomposition of Ethyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds, including aromatic esters and fluorinated organic molecules, to project a scientifically grounded understanding of its behavior under thermal stress. This guide will cover anticipated thermal properties, plausible decomposition mechanisms, and the analytical techniques essential for their characterization. The insights provided herein are critical for the safe handling, storage, and processing of this compound in research and drug development settings.

Introduction

This compound is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. The presence of a fluorine atom and a hydroxyl group on the benzene ring can significantly influence the molecule's biological activity, as well as its physicochemical properties, including thermal stability. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring safety, maintaining product quality, and designing robust manufacturing processes.

This guide will delve into the anticipated thermal characteristics of this compound. We will explore its likely decomposition pathways and the hazardous byproducts that may be generated. Furthermore, we will provide detailed protocols for the essential analytical techniques used to assess thermal stability: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and analysis.

PropertyValueSource/Comment
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Appearance Solid (inferred)Based on similar benzoate esters.
Melting Point Not specified, but expected to be higher than non-fluorinated analogs due to potential for increased intermolecular interactions. For comparison, Ethyl 4-hydroxybenzoate has a melting point of 115-118 °C.[2]Inferred
Boiling Point Not specified. For comparison, Ethyl 4-hydroxybenzoate has a boiling point of 297-298 °C.[2]Inferred
Solubility Likely soluble in common organic solvents.Inferred from general properties of aromatic esters.

Core Analytical Techniques for Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using a suite of analytical techniques that provide complementary information.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is an essential technique for determining the onset of decomposition, the temperature at which maximum weight loss occurs, and the amount of residual mass.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] This technique is used to determine melting points, glass transitions, and the enthalpy of decomposition (whether it is an endothermic or exothermic process).[4]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the self-heating rate of a sample under conditions of thermal runaway.[5][6] It is a critical tool for assessing the potential for a runaway reaction, providing data on the time to maximum rate of decomposition and the associated pressure generation.[7][8]

Anticipated Thermal Behavior and Decomposition of this compound

Based on the chemistry of its functional groups and data from related compounds, we can anticipate the thermal behavior of this compound.

Predicted TGA Profile

The TGA curve for this compound is expected to show a single-step or multi-step decomposition process. The onset of decomposition for aromatic esters can vary, but for a substituted benzoate, it is likely to be above 200°C in an inert atmosphere.[9] The presence of the fluorine atom may influence the C-F bond strength and the overall stability.[10]

Table 2: Anticipated TGA Data for this compound

ParameterAnticipated Value RangeRationale
Onset of Decomposition (Tonset) 200 - 250 °CBased on the thermal stability of similar aromatic esters.[9]
Temperature of Maximum Decomposition Rate (Tmax) 250 - 300 °CInferred from typical decomposition profiles of organic esters.
Residual Mass at 600 °C < 5%Complete decomposition is expected for an organic molecule of this size.
Predicted DSC Profile

The DSC thermogram would likely show an endothermic peak corresponding to the melting of the solid compound, followed by one or more exothermic peaks at higher temperatures, indicating decomposition. The energy released during decomposition can be substantial and is a key parameter for safety assessments.

Table 3: Anticipated DSC Data for this compound

ParameterAnticipated ObservationRationale
Melting Point (Tm) Endothermic peak, likely > 120 °CInferred from the melting point of Ethyl 4-hydroxybenzoate and the influence of the fluorine substituent.[2]
Decomposition One or more exothermic peaksDecomposition of organic molecules is typically an exothermic process.
Enthalpy of Decomposition (ΔHd) -100 to -400 J/gTypical range for the decomposition of aromatic compounds.
Plausible Decomposition Mechanism

The decomposition of this compound is likely to proceed through several parallel and consecutive reactions. A plausible pathway is initiated by the cleavage of the ester bond, followed by decarboxylation and fragmentation of the aromatic ring. The presence of the fluorine atom introduces the potential for the formation of hazardous hydrogen fluoride (HF).

A proposed decomposition pathway is illustrated below:

G A This compound C Ester Cleavage A->C Thermal Stress B Initial Heat Input D 2-Fluoro-4-hydroxybenzoic Acid + Ethene C->D E Decarboxylation D->E F 3-Fluorophenol + CO2 E->F G Ring Fragmentation F->G Higher Temperatures H Formation of Volatile Products (e.g., CO, HF, fluorinated hydrocarbons) G->H

Caption: Proposed thermal decomposition pathway for this compound.

The initial step is likely the homolytic or heterolytic cleavage of the C-O bond of the ester. This could lead to the formation of 2-fluoro-4-hydroxybenzoic acid and ethene. The resulting carboxylic acid is susceptible to decarboxylation at elevated temperatures, yielding 3-fluorophenol and carbon dioxide. At even higher temperatures, the aromatic ring is expected to fragment, leading to the formation of smaller volatile products, including carbon monoxide and potentially hazardous hydrogen fluoride through reactions involving the fluorine atom.[11] The thermal decomposition of fluorinated polymers is known to produce HF and other toxic fluorinated compounds.[10][11]

Factors Influencing Thermal Stability

Several factors can significantly impact the thermal stability of this compound:

  • Heating Rate: Higher heating rates in TGA and DSC experiments can shift the decomposition temperatures to higher values.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition, which typically occurs at lower temperatures and may follow different pathways compared to pyrolysis in an inert atmosphere (e.g., nitrogen or argon).

  • Impurities: The presence of acidic, basic, or metallic impurities can catalyze decomposition reactions, lowering the onset temperature of decomposition.

Safe Handling and Storage

Given the potential for thermal decomposition and the release of hazardous byproducts, the following precautions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[12] Recommended storage temperature is typically 2-8°C.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

Experimental Protocols

The following are detailed, step-by-step protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis A 1. Accurately weigh 5-10 mg of this compound into a TGA pan. B 2. Place the pan in the TGA instrument. A->B C 3. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min. B->C D 4. Equilibrate the sample at 30 °C. C->D E 5. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. D->E F 6. Record the mass loss as a function of temperature. E->F G 7. Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax). F->G H 8. Calculate the percentage of residual mass. G->H

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis A 1. Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. B 2. Place the sample pan and an empty reference pan in the DSC cell. A->B C 3. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. B->C D 4. Equilibrate the sample at 30 °C. C->D E 5. Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min. D->E F 6. Record the heat flow as a function of temperature. E->F G 7. Determine the melting point (Tm) and the onset of any exothermic decomposition events. F->G H 8. Calculate the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd). G->H

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC) Protocol

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis (Heat-Wait-Search Mode) cluster_data Data Analysis A 1. Load a known mass of this compound into a high-pressure sample bomb. B 2. Place the bomb in the ARC calorimeter. A->B C 3. Evacuate and seal the system. B->C D 4. Heat the sample in small temperature steps (e.g., 5 °C). C->D E 5. After each step, wait for thermal equilibrium. D->E F 6. Search for any self-heating (exothermic activity). E->F G 7. If an exotherm is detected, the instrument switches to adiabatic mode and tracks the temperature and pressure rise. F->G H 8. Determine the onset temperature of the runaway reaction. G->H I 9. Calculate the time to maximum rate (TMR) and the adiabatic temperature rise. H->I

Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its likely behavior can be formulated through the analysis of structurally similar compounds and the application of fundamental chemical principles. It is anticipated that this compound will exhibit thermal decomposition at elevated temperatures, likely proceeding through ester cleavage, decarboxylation, and eventual ring fragmentation, with the potential for the formation of hazardous byproducts such as hydrogen fluoride.

For any application involving the use of this compound at temperatures above ambient, it is strongly recommended that a thorough thermal hazard assessment be conducted using the analytical techniques outlined in this guide. The data obtained from such studies are crucial for ensuring the safety of personnel and the integrity of processes in research and development.

References

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A Technical Guide to the Reactivity of Fluorine-Substituted Aromatic Rings in Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the reactivity of fluorine-substituted benzoate esters, a common structural motif in drug candidates. We will explore the nuanced electronic effects of fluorine, detailing how its potent inductive electron withdrawal and moderate resonance donation synergize with the deactivating ester moiety to dictate the regioselectivity and rate of key synthetic transformations. This paper will focus on three primary reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Directed ortho Metalation (DoM). Through mechanistic discussions, comparative data, and detailed experimental protocols, this guide aims to equip researchers with the predictive understanding and practical knowledge required to effectively design and execute synthetic routes involving these critical building blocks.

The Electronic Dichotomy: How Fluorine Governs Aromatic Reactivity

The influence of a fluorine substituent on an aromatic ring is a classic example of competing electronic effects. Understanding this balance is paramount to predicting the reactivity of any fluoroaromatic compound.

1.1 The Inductive Effect (-I): A Dominant Electron Withdrawal Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond network.[4][5] This inductive effect (-I) is strongest at the carbon atom directly attached to the fluorine (ipso-carbon) and decreases with distance.[5] The primary consequence of this effect is a general deactivation of the aromatic ring towards electrophilic attack, as the ring becomes less nucleophilic.[5][6]

1.2 The Resonance Effect (+M): A Targeted Electron Donation Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can overlap with the aromatic π-system.[4][6] This donation of electron density via resonance (a +M or +R effect) specifically enriches the ortho and para positions.[5][6] However, due to the poor energy and size match between carbon's 2p and fluorine's 2p orbitals, this donation is modest compared to that of oxygen or nitrogen.[5]

1.3 The Net Result: A Deactivated but ortho, para-Directing System For Electrophilic Aromatic Substitution (EAS), the potent -I effect outweighs the weaker +M effect, leading to an overall deactivation of the ring compared to benzene.[5] However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[5][7]

Conversely, for Nucleophilic Aromatic Substitution (SNAr), the strong inductive withdrawal is the key activating feature. It polarizes the C-F bond, making the ipso-carbon highly electrophilic, and crucially, it stabilizes the negatively charged intermediate formed during the reaction.[8][9]

The presence of a benzoate ester group, itself a moderately deactivating and meta-directing group, adds another layer of complexity. The interplay between these two substituents determines the ultimate reactivity and regiochemical outcome of synthetic transformations.

Diagram: Competing Electronic Effects of Fluorine

The diagram below illustrates the dual nature of fluorine's influence on the electron density of an aromatic ring.

electronic_effects cluster_ring Fluorobenzene Ring cluster_effects Electronic Effects ring | C-F | | ortho | | meta | | para | | meta | | ortho inductive Inductive Effect (-I) Strong σ-withdrawal Deactivates entire ring inductive->ring:f1 σ-bond polarization resonance Resonance Effect (+M) Weak π-donation Activates ortho/para positions resonance->ring:f3 π-donation resonance->ring:f7 π-donation resonance->ring:f11 π-donation

Caption: Fluorine exerts a strong, distance-dependent inductive pull (-I) while simultaneously donating electron density to the ortho and para positions via resonance (+M).

Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Excellent Leaving Group

Perhaps the most synthetically useful transformation of fluorine-substituted aromatics is the SNAr reaction. In stark contrast to SN1 and SN2 reactions where fluoride is a poor leaving group, in SNAr chemistry, fluoride is often the best leaving group among the halogens.[9][10][11]

2.1 Mechanism and Activation The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

  • Addition: A nucleophile attacks the carbon bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12][13] This is typically the rate-determining step.[8][13]

  • Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.[12][13]

Fluorine's excellence in this reaction stems from its profound effect on the rate-determining first step. Its intense inductive electron withdrawal makes the ipso-carbon highly electrophilic and, more importantly, strongly stabilizes the anionic Meisenheimer complex, lowering the activation energy for its formation.[8][9] The reaction is further accelerated if other strong electron-withdrawing groups (like the nitro group in many textbook examples, or the ester group in our case) are positioned ortho or para to the fluorine, as they can further delocalize the negative charge of the intermediate.[8][12]

While the two-step mechanism involving a Meisenheimer intermediate is the classical model, it's important to note that extensive computational and experimental work has shown that many SNAr reactions may proceed through a one-step, concerted pathway, particularly in heterocyclic systems or when the intermediate is not sufficiently stabilized.[14]

Diagram: SNAr Mechanism on a Fluorobenzoate Ester

This diagram shows the formation and stabilization of the Meisenheimer complex in the SNAr reaction.

SNAr_Mechanism cluster_stabilization Stabilization of Meisenheimer Complex Start p-Fluorobenzoate Ester + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Start->TS1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer Forms Intermediate TS2 Transition State 2 Meisenheimer->TS2 Elimination Product Substituted Benzoate Ester + F⁻ TS2->Product Restores Aromaticity Fluorine (-I) Fluorine (-I) Fluorine (-I)->Meisenheimer Inductive Stabilization Ester (-M) Ester (-M) Ester (-M)->Meisenheimer Resonance Stabilization

Caption: The SNAr reaction proceeds via a high-energy Meisenheimer intermediate, which is stabilized by the inductive effect of fluorine and the resonance effect of the ester group.

2.2 Experimental Protocol: SNAr of Methyl 4-Fluorobenzoate with Pyrrolidine

This protocol provides a representative method for the SNAr reaction on a fluorine-activated benzoate ester.

Materials:

  • Methyl 4-fluorobenzoate (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-fluorobenzoate (e.g., 1.54 g, 10.0 mmol), anhydrous K₂CO₃ (2.76 g, 20.0 mmol), and anhydrous DMSO (20 mL).

  • Addition of Nucleophile: Add pyrrolidine (1.0 mL, 12.0 mmol) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 4-(pyrrolidin-1-yl)benzoate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a characteristic doublet in the aromatic region of the ¹H NMR and the disappearance of the C-F coupling in the ¹³C NMR confirm the substitution.

Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation

While SNAr is activated by fluorine, EAS is significantly hindered. Both the fluorine atom and the benzoate ester group are electron-withdrawing, making the ring a poor nucleophile.[5][15]

3.1 Reactivity and Regioselectivity

  • Deactivation: The combined inductive withdrawal of fluorine and the inductive/resonance withdrawal of the ester group strongly deactivate the ring. Reactions often require harsher conditions (stronger Lewis acids, higher temperatures) than those used for benzene.[15]

  • Directing Effects: The directing effects of the two substituents are often in opposition.

    • Fluorine: ortho, para-director.[6][7]

    • Ester: meta-director.[15]

The regiochemical outcome depends on the position of the fluorine relative to the ester and the reaction conditions. For a typical methyl 4-fluorobenzoate , the situation is as follows:

  • The positions ortho to the fluorine (and meta to the ester) are the least deactivated.

  • The positions meta to the fluorine (and ortho to the ester) are strongly deactivated by both groups. Therefore, electrophilic substitution will preferentially occur at the positions ortho to the fluorine atom.

Position Relative to EsterPosition Relative to FluorineCombined EffectPredicted Reactivity
ortho (C2, C6)metaStrongly DeactivatedVery Low
meta (C3, C5)orthoModerately DeactivatedMost Likely Site of Attack

Table 1: Predicted regioselectivity of EAS on methyl 4-fluorobenzoate.

Directed ortho Metalation (DoM): Fluorine as a Potent Directing Group

Directed ortho Metalation is a powerful strategy for regioselective functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles.

Fluorine has been identified as a potent DMG.[16] The acidity of the ortho proton is enhanced by fluorine's inductive effect, facilitating its removal.[17] This allows for precise functionalization adjacent to the fluorine atom.

In a fluorine-substituted benzoate ester, both the ester (via chelation with its carbonyl oxygen) and the fluorine can act as DMGs.[18][19]

  • Competition: The outcome of a lithiation reaction will depend on the relative directing power of the two groups, the base used (e.g., n-BuLi vs. LDA), and the reaction temperature.[16][20]

  • Regioselectivity: For a substrate like methyl 2-fluorobenzoate, lithiation will almost certainly occur at the C6 position, which is ortho to both the powerful fluorine DMG and the ester DMG. For methyl 3-fluorobenzoate, competition would exist between the C2 position (ortho to both) and the C4 position (ortho to fluorine). Careful optimization of reaction conditions is crucial to achieve high regioselectivity in such cases.[20]

Diagram: Workflow for Directed ortho Metalation

This workflow outlines the key steps for regioselective functionalization via DoM.

DoM_Workflow Start Substrate (e.g., Methyl 2-Fluorobenzoate) Step1 Dissolve in Anhydrous Solvent (e.g., THF) under Argon Start->Step1 Step2 Cool to Low Temperature (-78 °C) Step1->Step2 Step3 Add Strong Base Slowly (e.g., LDA) Step2->Step3 Step4 Formation of Aryllithium Intermediate Step3->Step4 Step5 Add Electrophile (e.g., TMSCl, I₂, DMF) Step4->Step5 Step6 Aqueous Quench Step5->Step6 End Purified Functionalized Product Step6->End

Caption: A typical experimental workflow for Directed ortho Metalation, emphasizing anhydrous and low-temperature conditions.

Conclusion and Outlook

The reactivity of fluorine-substituted benzoate esters is a rich and multifaceted area of organic chemistry, governed by a delicate balance of competing electronic effects. The strong inductive effect of fluorine activates the ring for Nucleophilic Aromatic Substitution, making it an outstanding leaving group in this context. Conversely, this same effect, combined with the deactivating nature of the ester, significantly hinders Electrophilic Aromatic Substitution, though predictable regioselectivity can still be achieved. Furthermore, fluorine's ability to act as a potent Directed Metalation Group opens up powerful avenues for regioselective C-H functionalization.

For drug development professionals, a deep understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel pharmaceutical agents. By leveraging the unique properties of fluorine, chemists can block sites of metabolic oxidation, modulate pKa, and fine-tune binding interactions, ultimately leading to safer and more effective medicines.[1][3][21][22] Future research will likely focus on developing even milder and more selective methods for the functionalization of these important scaffolds, including photoredox-catalyzed approaches that can engage unactivated fluoroarenes.[23]

References

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Stack Exchange.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Harvard University.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.Benchchem.
  • Explain why fluorobenzene is more reactive than chlorobenzene. (2024). Pearson+.
  • Electrophilic Aromatic Substitution AR5. Directing Effects.St. Benedict & St. John's.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science.
  • Electrophilic arom
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • In situ ortho-lithiation/functionaliz
  • The Role of Small Molecules Containing Fluorine
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016). Harvard DASH.
  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (2025).
  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.SlideShare.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. (2024).
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. (2024). Chemical Reviews.
  • Chemistry 210 Experiment 10. (2012). University of Michigan.
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  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature.Journal of the Chemical Society, Perkin Transactions 1.
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  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts.
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
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Potential Biological Activities of Fluorinated Benzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into the benzoate scaffold represents a cornerstone strategy in modern medicinal chemistry. Known as the "Fluorine Effect," this modification is not merely a structural tweak but a fundamental alteration of the molecule's physicochemical landscape. Fluorinated benzoates exhibit unique lipophilicity, altered pKa values, and enhanced metabolic stability compared to their hydrogenated counterparts. This guide provides a technical deep-dive into the biological activities, synthesis, and experimental validation of these compounds, moving beyond basic descriptions to explore the causal mechanisms driving their utility in drug discovery and antimicrobial applications.

Part 1: Physicochemical Foundation & SAR

The biological activity of fluorinated benzoates is governed by the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of the fluorine atom. These properties induce specific changes in the benzoate pharmacophore.

The pKa Shift and Lipophilicity

Fluorine acts as a bioisostere of hydrogen but with profound electronic consequences.

  • Inductive Effect (-I): Fluorine withdraws electron density from the aromatic ring.[1] In ortho- and meta- positions, this stabilizes the carboxylate anion, lowering the pKa (increasing acidity).

  • Lipophilicity (LogP): The C-F bond is highly hydrophobic. Fluorination generally increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets.

Table 1: Comparative Physicochemical Properties

CompoundSubstituent PositionpKa (approx.)[1]LogP (Predicted)Electronic Effect
Benzoic Acid -4.201.87Reference
2-Fluorobenzoic Acid Ortho3.272.05Strong -I (Inductive), Steric strain
3-Fluorobenzoic Acid Meta3.862.10Moderate -I
4-Fluorobenzoic Acid Para4.142.12-I opposes +R (Resonance)
Pentafluorobenzoic Acid All1.482.80Cumulative -I
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how fluorine positioning dictates biological outcome through electronic modulation.

SAR_Logic F_Sub Fluorine Substitution Pos_Ortho Ortho Position F_Sub->Pos_Ortho Pos_Para Para Position F_Sub->Pos_Para Effect_Ind Inductive Effect (-I) Electron Withdrawal Pos_Ortho->Effect_Ind Dominant Pos_Para->Effect_Ind Weak Effect_Res Resonance Effect (+R) Electron Donation Pos_Para->Effect_Res Significant Outcome_Met Metabolic Blockade (CYP450 Resistance) Pos_Para->Outcome_Met Steric/Electronic Shielding Outcome_Acid Increased Acidity (Lower pKa) Effect_Ind->Outcome_Acid

Figure 1: SAR Logic Flow. Fluorine positioning determines whether the dominant effect is acidity modulation (ortho) or metabolic stabilization (para).

Part 2: Pharmacological Applications (Metabolic Stability)[2][3]

One of the most valuable applications of fluorinated benzoates in drug design is Metabolic Blocking .

The Mechanism of Metabolic Blockade

Aromatic rings are "soft spots" for metabolism, typically undergoing hydroxylation by Cytochrome P450 (CYP450) enzymes to form phenols, which are then conjugated and excreted.

  • The Problem: Rapid oxidation at the para-position limits the half-life (

    
    ) of benzoate-containing drugs.
    
  • The Solution: Replacing the para-hydrogen with fluorine blocks this pathway. The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering it resistant to the radical cation mechanism utilized by CYP450.

Visualizing Metabolic Fate

The diagram below contrasts the metabolic fate of standard benzoate versus 4-fluorobenzoate.

Metabolic_Fate cluster_0 Standard Benzoate Pathway (Rapid Clearance) cluster_1 Fluorinated Benzoate Pathway (Extended Half-Life) Benz Benzoate Moiety CYP CYP450 Oxidation Benz->CYP Int Arene Oxide / Radical Int. CYP->Int Phenol 4-Hydroxybenzoate (Polar/Excretable) Int->Phenol FBenz 4-Fluorobenzoate Moiety CYP_Block CYP450 Attack FBenz->CYP_Block Resist Oxidation Blocked (C-F Bond Stability) CYP_Block->Resist Active Drug Remains Active Resist->Active

Figure 2: Metabolic Blockade. Fluorination at the para-position prevents hydroxylation, significantly extending the pharmacophore's biological half-life.

Part 3: Antimicrobial Activity[4]

Fluorinated benzoates exhibit antimicrobial properties distinct from their non-fluorinated analogs. This is particularly relevant in the development of preservatives and topical antiseptics.

Mechanism of Action
  • Membrane Permeation: Due to the lower pKa (especially in ortho-isomers) and higher lipophilicity, a larger fraction of the molecule exists in the undissociated (neutral) form at physiological pH compared to benzoate. This neutral form freely diffuses across the bacterial cell membrane.

  • Cytoplasmic Acidification: Once inside the neutral cytoplasm (pH ~7), the acid dissociates, releasing protons (

    
    ) and the fluorobenzoate anion.
    
  • Anion Accumulation: The anion cannot diffuse back out. The accumulation of anions and protons disrupts the Proton Motive Force (PMF), inhibiting ATP synthesis and transport systems.

Synergistic Effects

Research indicates a synergy between fluorobenzoates and fluoride ions (


). In acidic environments (e.g., cariogenic biofilms), fluorobenzoates can enhance the toxicity of fluoride by facilitating its transport or by imposing dual stress on the bacterial pH homeostasis machinery.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzamide Derivatives

Objective: To synthesize a library of fluorinated benzamides for SAR evaluation, utilizing the acid chloride method.

Reagents:

  • 4-Fluorobenzoic acid[2][3][4][5][6][7]

  • Thionyl chloride (

    
    )
    
  • Primary/Secondary Amine (R-NH2)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) in dry DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours under 
    
    
    
    atmosphere until gas evolution ceases.
    • Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

  • Evaporation: Remove excess

    
     and solvent under reduced pressure to yield crude 4-fluorobenzoyl chloride.
    
  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.[6]

  • Addition: Dropwise add a solution of the target Amine (1.1 eq) and

    
     (1.5 eq) in DCM.
    
  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of fluorobenzoates against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Workflow:

  • Preparation: Prepare stock solutions of fluorinated benzoates in DMSO (10 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB). Final concentration range: 512

    
     to 0.5 
    
    
    
    .
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add 100
    
    
    of inoculum to each well.
  • Controls:

    • Positive Control:[5] Ciprofloxacin.

    • Negative Control: DMSO vehicle + Broth (no bacteria).

    • Growth Control: Bacteria + Broth (no compound).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Determine MIC visually (no turbidity) or via absorbance at 600 nm (

    
    ).
    

Part 5: Environmental & Metabolic Fate

Understanding the biodegradation of fluorinated benzoates is critical for environmental impact assessments. Unlike chlorobenzoates, the C-F bond requires specific enzymes for cleavage.

Biodegradation Pathway

Specific soil bacteria (e.g., Pseudomonas sp., Aureobacterium sp.) have evolved pathways to utilize 4-fluorobenzoate.[7][8]

  • Pathway A (Productive): Defluorination occurs early, converting the substrate to 4-hydroxybenzoate, which enters the standard

    
    -ketoadipate pathway.
    
  • Pathway B (Toxic Dead-end): If the ring is cleaved before defluorination, it produces fluorocathechols, which can metabolize into toxic fluoro-metabolites (e.g., fluorocitrate) that inhibit the Krebs cycle ("Lethal Synthesis").

Biodegradation cluster_safe Productive Pathway (Aureobacterium sp.) cluster_toxic Dead-End Pathway (Pseudomonas sp. B13) Start 4-Fluorobenzoate Step1 Dehalogenation (F- release) Start->Step1 Bad1 Dioxygenation Start->Bad1 Step2 4-Hydroxybenzoate Step1->Step2 Step3 TCA Cycle Entry Step2->Step3 Bad2 4-Fluorocatechol Bad1->Bad2 Bad3 Toxic Metabolites (Fluorocitrate) Bad2->Bad3

Figure 3: Biodegradation Pathways. The route depends on the specific bacterial strain and its enzymatic capability to cleave the C-F bond prior to ring fission.

References

  • Oltmanns, R. H., et al. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology. Retrieved from [Link]

  • Schreiber, A., et al. (1980).[6] Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp.[2][6] B13. Applied and Environmental Microbiology. Retrieved from [Link]

  • Davis, B. A., et al. (2001).[9][10][11] The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Caries Research.[9][10] Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in drug design. Chemical Society Reviews. (General reference for Fluorine Effect).
  • PubChem. (2025). 4-Fluorobenzoic acid Compound Summary. Retrieved from [Link]

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Methodological & Application

Ethyl 2-fluoro-4-hydroxybenzoate: A Versatile Building Block for Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the subtle yet profound modulation of a drug candidate's profile.[1][2] Strategically placed fluorine atoms can block sites of metabolic oxidation, enhance binding affinity to target proteins by participating in favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups, thereby improving properties like membrane permeability and bioavailability.[3][4][5]

Ethyl 2-fluoro-4-hydroxybenzoate (CAS: 217978-01-3) has emerged as a particularly valuable building block for drug discovery programs.[6] Its structure presents three distinct, synthetically tractable functional groups: a phenolic hydroxyl, an ethyl ester, and an aromatic ring activated by an ortho-fluorine atom. This trifecta of reactivity allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures, including potent enzyme inhibitors. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in the synthesis of medicinally relevant scaffolds.

Section 1: Physicochemical Profile and Reactivity Analysis

Understanding the inherent chemical properties and reactivity of this compound is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 217978-01-3[6]
Molecular Formula C₉H₉FO₃[6]
Molecular Weight 184.16 g/mol [6]
IUPAC Name This compound[7]
Appearance White to off-white solidN/A
Storage Store sealed in a dry environment at 2-8°C[6]
Reactivity of Key Functional Groups

The synthetic versatility of this building block stems from the distinct reactivity of its three main components:

  • The Phenolic Hydroxyl (-OH): This group is acidic and serves as a primary handle for O-alkylation (etherification) reactions. Its nucleophilicity is crucial for forming ether linkages, a common motif in kinase and other enzyme inhibitors.

  • The Ethyl Ester (-COOEt): This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This unmasks a new reactive site for amide bond formation, a critical step in synthesizing many drug candidates, including PARP inhibitors.[8][9]

  • The Fluorinated Aromatic Ring: The ortho-fluorine atom significantly influences the ring's electronics. Crucially, fluorine can act as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This is somewhat counterintuitive, as fluorine is the most electronegative halogen. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. The strong electron-withdrawing nature of fluorine accelerates this initial attack, making it a more facile leaving group than Cl, Br, or I in this specific mechanism.[10][11][12]

Caption: Key reactive sites and synthetic pathways for this compound.

Section 2: Core Synthetic Transformations and Protocols

The following protocols are designed to be robust and adaptable, providing a foundation for a wide range of synthetic applications.

Protocol: O-Alkylation via Williamson Ether Synthesis

This is one of the most common and high-yielding reactions performed on this substrate. It involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on an alkyl halide.

Scientific Rationale: A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol without hydrolyzing the ethyl ester. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the resulting phenoxide anion, while not interfering with the reaction.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF or acetonitrile (approx. 0.1 M concentration) followed by powdered anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Addition of Electrophile: Add the desired alkyl halide (R-X, 1.1 - 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times are 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the mixture into cold water and extract with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Protocol: Ester Hydrolysis to Carboxylic Acid

This protocol unmasks the carboxylic acid, preparing the building block for subsequent amide coupling reactions.

Scientific Rationale: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system is a standard and effective method for ester hydrolysis. The use of a co-solvent like THF or methanol ensures the solubility of the ester starting material. Acidification in the work-up protonates the carboxylate salt to yield the desired carboxylic acid.

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., a 3:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH or NaOH (2.0 - 3.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC for the disappearance of the starting ester.

  • Work-up:

    • Remove the organic solvent (THF/methanol) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with cold 1N HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing with cold water.

  • Drying: Dry the resulting solid (2-fluoro-4-hydroxybenzoic acid) under vacuum. This product is often pure enough for the next step without further purification.[14][15]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This reaction allows for the displacement of the ortho-fluorine atom, creating C-N, C-S, or C-O bonds directly on the aromatic ring.

Scientific Rationale: The SNAr mechanism proceeds via an addition-elimination pathway. A potent nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized, particularly by electron-withdrawing groups. The subsequent elimination of the highly electronegative fluoride ion restores aromaticity. A base is often required to generate the active nucleophile (e.g., an alkoxide from an alcohol) or to scavenge the HF byproduct.[11]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Protocol (using an amine nucleophile):

  • Setup: In a sealed tube or microwave vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Reagents: Add the desired amine nucleophile (R₂NH, 1.5 - 2.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA.

  • Reaction: Heat the reaction mixture to a high temperature (typically 100-150 °C). Microwave irradiation can significantly accelerate this reaction. Monitor progress by TLC or LC-MS.

  • Work-up:

    • After cooling, dilute the reaction mixture with water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers thoroughly with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash chromatography.

Section 3: Application Case Study: Synthesis of a Kinase Inhibitor Core

Kinase inhibitors often feature a heterocyclic or substituted aromatic core that anchors the molecule in the ATP-binding pocket of the enzyme. This compound is an excellent starting material for such scaffolds.[16][17]

Strategy: The following workflow demonstrates how our building block can be elaborated in a few steps into a 4-alkoxy-2-amino-benzoate scaffold, a common feature in various kinase inhibitors.

Caption: Synthetic workflow from this compound to a kinase inhibitor core.

Protocol for Multi-Step Synthesis:

  • Step 1: O-Alkylation. Following the protocol in Section 2.1, react this compound with a suitable alkyl halide (e.g., benzyl bromide) to synthesize the corresponding ether, Ethyl 4-alkoxy-2-fluorobenzoate. Purify this intermediate.

  • Step 2: Nucleophilic Aromatic Substitution. Using the purified ether from Step 1 as the starting material, perform an SNAr reaction as detailed in Section 2.3 with an appropriate amine (e.g., a substituted aniline or benzylamine) to displace the fluorine atom. This step yields the final kinase inhibitor core structure, which can be further modified or used in biological screening.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined points of reactivity allow for a logical and efficient approach to the synthesis of complex molecules. By leveraging selective O-alkylation, ester hydrolysis/amidation, and nucleophilic aromatic substitution, researchers can rapidly generate libraries of compounds directed at important drug targets like kinases and PARP. The protocols and strategic insights provided here serve as a robust guide for scientists in drug development to effectively utilize this valuable synthetic intermediate.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PMC. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PMC. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC. [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Ethyl Paraben Derivatives as Future Potential Drug. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. [Link]

  • Ethyl 4-fluoro-3-hydroxybenzoate. PubChem. [Link]

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Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Use of Ethyl 2-fluoro-4-hydroxybenzoate in the Synthesis of Potent Enzyme Inhibitors

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow chemists to meticulously modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1][2][3] Among the vast arsenal of fluorinated building blocks, this compound has emerged as a particularly versatile and powerful scaffold for the synthesis of targeted enzyme inhibitors.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations for its use in constructing two major classes of enzyme inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors and Kinase inhibitors. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Part 1: Synthesis of PARP Inhibitors via Functionalization of Hydroxyl and Ester Groups

Rationale and Strategic Approach

Poly(ADP-ribose) polymerase (PARP) enzymes are critical targets in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[4] Many potent PARP inhibitors feature a core structure that mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[4] this compound serves as an excellent starting point for such inhibitors. Its phenolic hydroxyl group provides a convenient handle for introducing side chains that can probe the adenosine-binding pocket of the enzyme, while the ethyl ester can be readily converted into the critical carboxamide pharmacophore.[5]

The general synthetic workflow involves two key transformations: O-alkylation of the phenolic hydroxyl group, followed by saponification and amidation of the ethyl ester.

PARP_Inhibitor_Workflow A This compound B O-Alkylation (Protocol 1) A->B R-X, Base C O-Alkylated Intermediate B->C D Saponification (Protocol 2A) C->D LiOH or NaOH E Carboxylic Acid Intermediate D->E F Amide Coupling (Protocol 2B) E->F R'-NH2, Coupling Agent G Final PARP Inhibitor F->G

Fig 1. General workflow for PARP inhibitor synthesis.
Protocol 1: O-Alkylation of this compound

This protocol describes a standard Williamson ether synthesis, a robust and widely used method for forming aryl ethers.[6][7]

  • Principle: The weakly acidic phenolic proton is removed by a mild base (e.g., K₂CO₃) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide via an Sₙ2 reaction to form the desired ether.

  • Causality Behind Choices:

    • Base: Potassium carbonate (K₂CO₃) is chosen as it is a mild, inexpensive, and easy-to-handle base, sufficient to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis.[8][9]

    • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide anion relatively free, thereby accelerating the rate of the Sₙ2 reaction. Acetonitrile is another suitable alternative.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.

Protocol 2: Synthesis of the Carboxamide Moiety

This two-step protocol converts the ethyl ester of the intermediate from Protocol 1 into the final carboxamide.

  • Principle: The ethyl ester is first hydrolyzed to a carboxylic acid under basic conditions (saponification). The resulting carboxylic acid is then activated with a coupling agent and reacted with an amine to form the amide bond.

Step A: Saponification

  • Dissolve the O-alkylated intermediate (1.0 eq.) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1N HCl. A precipitate should form.

  • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq.) in anhydrous DMF.

  • Add an amine (e.g., 4-fluorobenzylamine, 1.1 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq.).

  • Add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and stir the mixture at room temperature for 3-5 hours.

  • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the stable amide bond with minimal side products.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation: PARP Inhibitor Activity

The following table presents representative data for a series of hypothetical PARP inhibitors synthesized using the described protocols.

Compound IDR-Group (from Protocol 1)R'-Group (from Protocol 2)PARP-1 IC₅₀ (nM)[10]PARP-2 IC₅₀ (nM)[5]Selectivity (PARP-2/PARP-1)
INH-01 Benzyl4-Fluorobenzyl5.215.63.0
INH-02 Piperidin-4-ylmethyl4-Fluorobenzyl1.165.559.5
INH-03 Cyclohexylmethyl4-Fluorobenzyl8.944.55.0
INH-04 Piperidin-4-ylmethylCyclopropylmethyl0.9661.964.5[10]

Part 2: Synthesis of Kinase Inhibitors via C-F Bond Functionalization

Rationale and Strategic Approach

The this compound scaffold is also highly valuable for developing kinase inhibitors. The 4-hydroxyl group can serve as a critical hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding site. The 2-fluoro substituent is strategically positioned to be displaced by a nucleophile via Nucleophilic Aromatic Substitution (SₙAr), a common strategy for linking the phenyl ring to a core heterocyclic scaffold found in many kinase inhibitors.[11][12]

Kinase_Inhibitor_Workflow cluster_0 Reagents A This compound B Nucleophilic Aromatic Substitution (SNAr) (Protocol 3) A->B C Kinase Inhibitor Core B->C D Heterocyclic Amine (Nu-H) D->B E Base (e.g., K2CO3) E->B

Fig 2. SₙAr pathway for kinase inhibitor synthesis.
Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

This protocol leverages the electron-withdrawing effect of the ortho-ester group to facilitate the displacement of the fluoride by an amine nucleophile.

  • Principle: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups (like the ester) positioned ortho or para to the leaving group (fluoride).

  • Causality Behind Choices:

    • Nucleophile: A nitrogen atom within a heterocyclic ring system (e.g., an aminopyrimidine or aminopyrrolopyrimidine) is a common nucleophile in kinase inhibitor synthesis.[12]

    • Solvent & Temperature: High-boiling point polar aprotic solvents like DMSO are used to achieve the high temperatures (often >120 °C) required to overcome the activation energy for breaking the strong C-F bond, even with electronic assistance.

Step-by-Step Methodology:

  • In a sealed reaction vessel, combine this compound (1.0 eq.), the heterocyclic amine nucleophile (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.1-0.2 M solution.

  • Seal the vessel and heat the mixture to 130-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Stir the resulting suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and a small amount of cold diethyl ether to remove residual DMSO and other impurities.

  • Dry the product under high vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Advanced Method: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

While SₙAr is common, forming a C-C bond at the 2-position requires a cross-coupling approach. Activating the robust C-F bond for such reactions is challenging and typically requires more reactive catalyst systems than standard palladium-based methods.[13] Nickel-catalyzed protocols have shown significant promise in this area.[14][15][16]

  • Principle: A Ni(0) catalyst undergoes oxidative addition into the C-F bond. This is the most difficult step and is facilitated by specific ligands. The resulting aryl-Ni(II)-F complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the new C-C bond and regenerate the Ni(0) catalyst.[16][17]

This is an advanced protocol requiring strict inert atmosphere techniques and specialized reagents.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., Ni(cod)₂, 5 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl, 6 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add this compound (1.0 eq.) and the desired arylboronic acid (1.5 eq.).

  • Add anhydrous toluene via syringe and heat the reaction mixture to 100 °C for 24-48 hours.[13]

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Kinase Inhibitor Activity

The following table presents representative data for a series of hypothetical kinase inhibitors synthesized using the SₙAr protocol.

Compound IDHeterocyclic Core (from Protocol 3)Target KinaseIC₅₀ (nM)
KIN-01 Pyrrolo[2,3-d]pyrimidineEGFR[12]15
KIN-02 QuinazolineCK2[18]45
KIN-03 PyrimidineSrc[19]80
KIN-04 Thieno[3,4-d]imidazoleEphB4[20]22

Conclusion

This compound is a high-value, multifunctional building block for the synthesis of enzyme inhibitors. Its distinct reactive sites—the phenolic hydroxyl, the ethyl ester, and the activated C-F bond—provide chemists with a versatile toolkit for constructing complex molecular architectures. By understanding the principles behind O-alkylation, amidation, and nucleophilic aromatic substitution, researchers can strategically employ this scaffold to develop potent and selective inhibitors against a wide range of important biological targets, from PARPs to protein kinases, accelerating the pace of modern drug discovery.

References

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. (2011, October 24). Retrieved from ACS Publications. URL: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF - ResearchGate. (2025, August 6). Retrieved from ResearchGate. URL: [Link]

  • One-Pot Alkylation–Sulfonylation of Diphenol - MDPI. (2025, November 11). Retrieved from MDPI. URL: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from pharmaceutical-guideline.com. URL: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Retrieved from Apollo Scientific. URL: [Link]

  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed. (2011, December 7). Retrieved from PubMed. URL: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Retrieved from oapub.org. URL: [Link]

  • Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022 - ResearchGate. (2025, December 25). Retrieved from ResearchGate. URL: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved from Encyclopedia.pub. URL: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. (2021, November 1). Retrieved from NIH. URL: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (2024, February 22). Retrieved from MDPI. URL: [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. (2017, March 11). Retrieved from Organic Syntheses. URL: [Link]

  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18). Retrieved from Thieme Connect. URL: [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - ResearchGate. Retrieved from ResearchGate. URL: [Link]

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (2023, November 26). Retrieved from jophc.com. URL: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. Retrieved from NIH. URL: [Link]

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment | DDDT. (2025, February 27). Retrieved from Dovepress. URL: [Link]

  • Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from ResearchGate. URL: [Link]

  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC. Retrieved from NIH. URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - MDPI. (2016, June 13). Retrieved from MDPI. URL: [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors - Journal of Sciences, Islamic Republic of Iran. (2015, August 10). Retrieved from J SCIENCES. URL: [Link]

  • Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC. Retrieved from NIH. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-fluoro-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EFHB-YIELD-OPT Subject: Troubleshooting Yield & Purity Issues in Ethyl 2-fluoro-4-hydroxybenzoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This compound (CAS: 51446-31-2 / related isomers) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and liquid crystals.[1] Users frequently report yields stalling at 60-65% due to equilibrium limitations and product loss during alkaline workups.[1]

This guide addresses the three primary failure modes:

  • Incomplete Conversion: Failure to shift the esterification equilibrium.

  • Product Loss: Inadvertent deprotonation of the phenol during washing.

  • Oxidative Degradation: "Pink/Brown" discoloration due to phenol oxidation.[1]

Module 1: Reaction Kinetics & Thermodynamics

Q: My reaction stalls at ~60% conversion despite refluxing for 24 hours. Adding more H₂SO₄ doesn't help.[1] Why?

A: You are fighting Le Chatelier’s principle. The Fischer esterification of 2-fluoro-4-hydroxybenzoic acid is an equilibrium process.[1] Once the water concentration reaches a critical threshold, the rate of hydrolysis equals the rate of esterification. Adding more catalyst (


) increases the rate but does not change the equilibrium position.

The Fix: Continuous Water Removal You must physically remove water to drive the reaction to completion (>95%).

MethodSuitabilityProtocol Notes
Dean-Stark Trap High Use a ternary azeotrope.[1] Ethanol/Water azeotrope is not efficient enough alone.[1] Add Toluene (or Benzene) as a co-solvent.[1][2] The Toluene/Ethanol/Water azeotrope carries water into the trap.
Soxhlet Extractor Highest Place activated 3A Molecular Sieves in the thimble of a Soxhlet extractor mounted between the flask and condenser. The refluxing ethanol is dried continuously before returning to the pot.
Chemical Drying Medium Adding anhydrous

directly to the pot is messy and causes product entrapment. Avoid this for scale-up.
Q: Can I use Thionyl Chloride ( ) to generate the acid chloride instead?

A: Proceed with extreme caution. While effective for simple benzoic acids, the 4-hydroxy group presents a risk.[1]

  • Self-Polymerization: The acid chloride can react with the phenol of another molecule, forming oligomers.

  • Side Reactions:

    
     can occasionally chlorinate the ring or the phenol position under vigorous conditions.
    

Recommendation: If you choose this route, you must protect the phenol (e.g., Acetyl or Benzyl protection) before acid chloride formation. For the unprotected acid, the Modified Fischer Method (Soxhlet) described above is safer and higher yielding.

Module 2: Workup & Purification (The "Loss" Points)

Q: I see product in the organic layer on TLC, but after washing with 1M NaOH, my yield drops drastically. Where did it go?

A: You washed your product down the drain. The fluorine atom at the ortho position is electron-withdrawing.[1] This increases the acidity of the para-hydroxyl group (Phenol).

  • Standard Phenol pKa: ~10

  • Fluorinated Phenol pKa: ~8.5 - 9.0[1]

The Trap: 1M NaOH (pH 14) fully deprotonates the phenol, converting your ester into its water-soluble phenoxide salt (


).[1]

The Fix: pH-Controlled Wash [1]

  • Quench: Pour reaction mixture into ice water.

  • Neutralize: Use Saturated

    
      (pH ~8.5) strictly to remove excess mineral acid (
    
    
    
    ). Do not use strong bases.
  • Phase Separation: If the product stays in the aqueous layer, acidify the aqueous layer back to pH 4-5 with dilute HCl and re-extract with Ethyl Acetate.

Q: My product is pink/brown instead of white. How do I fix this?

A: This is oxidative degradation of the phenol, likely caused by trace metal ions or exposure to air while hot.

The Fix: Decolorization Protocol

  • Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate.[1]

  • Add Activated Carbon (5-10% w/w).[1]

  • Reflux for 15 minutes.

  • Filter hot through a Celite pad (pre-wetted with hot solvent).

  • Crystallize by cooling or adding a non-polar anti-solvent (Heptane).[1]

Module 3: Visualization of Workflows

Figure 1: Reaction Optimization Decision Tree

ReactionOptimization Start Start: 2-Fluoro-4-hydroxybenzoic Acid CheckScale Check Scale & Equipment Start->CheckScale Decision1 Is Phenol Protected? CheckScale->Decision1 RouteA Route A: Acid Chloride Method (SOCl2) Decision1->RouteA Yes (e.g. O-Bn) RouteB Route B: Modified Fischer Esterification Decision1->RouteB No (Free OH) StepA1 1. React with SOCl2 2. Add Ethanol (Risk of oligomerization if unprotected) RouteA->StepA1 StepB1 Select Water Removal Method RouteB->StepB1 Result High Yield Ester (>90%) StepA1->Result MethodDean Dean-Stark Trap (Solvent: Toluene/EtOH) StepB1->MethodDean Large Scale (>100g) MethodSox Soxhlet Extractor (3A Mol Sieves) StepB1->MethodSox Lab Scale (<50g) MethodDean->Result MethodSox->Result

Caption: Decision matrix for selecting the optimal esterification route based on substrate protection and scale.

Figure 2: Critical Workup Logic (pH Control)

WorkupLogic Crude Crude Reaction Mix (Acid + Ester + EtOH) Quench Quench into Ice Water Crude->Quench Extract Extract with EtOAc Quench->Extract WashDecision Wash Step (Remove H2SO4) Extract->WashDecision BadWash Wash with 1M NaOH (pH > 12) WashDecision->BadWash Strong Base GoodWash Wash with NaHCO3 (pH ~8.5) WashDecision->GoodWash Weak Base Loss Product forms Phenoxide Lost in Aqueous Layer BadWash->Loss Success Product stays Organic Acid neutralized GoodWash->Success

Caption: The effect of wash pH on product recovery. Strong bases deprotonate the fluorinated phenol, causing yield loss.

Module 4: Standardized Protocol (Bench-Validated)

Objective: Synthesis of this compound (10g Scale)

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a Soxhlet extractor containing a thimble filled with 15g of activated 3A Molecular Sieves . Attach a reflux condenser on top.[1]

  • Charging: Add 2-fluoro-4-hydroxybenzoic acid (10.0 g, 64 mmol) and Absolute Ethanol (100 mL) .

  • Catalyst: Add Conc.

    
     (0.5 mL)  dropwise.
    
  • Reaction: Heat to vigorous reflux.[1] The ethanol vapor will condense, pass through the sieves (drying it), and return to the flask.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] Reaction is typically complete in 6-8 hours.[1]

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate ethanol to ~20mL volume on a rotary evaporator.

    • Pour residue into 100mL Ice Water.

    • Extract with Ethyl Acetate (3 x 50mL).

    • CRITICAL: Wash combined organics with Saturated

      
       (2 x 30mL)  followed by Brine .
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethyl Acetate/Heptane (1:3) .

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Fischer Esterification and Azeotropic Distillation. (General reference for Dean-Stark and Soxhlet methodologies).
  • MasterOrganicChemistry . Fischer Esterification Mechanism and Optimization. Available at: [Link]

  • Tagad, H. et al. Fluorine-functionalized polyphosphazene immunoadjuvant: synthesis, solution behavior and in vivo potency. Molecules, 28, 4218 (2023). (Demonstrates reactivity of the 2-fluoro-4-hydroxybenzoic acid scaffold). Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Hydroxybenzoates for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Halogenated hydroxybenzoates are a pivotal class of compounds in the realms of pharmaceutical sciences and materials engineering. Their chemical reactivity, which is intricately governed by the nature and position of the halogen substituent, dictates their utility in complex molecular syntheses. This guide provides a comprehensive comparison of the reactivity of various halogenated hydroxybenzoates, supported by experimental data and established chemical principles. We delve into key synthetic transformations including nucleophilic and electrophilic aromatic substitutions, as well as reactions involving the carboxyl and hydroxyl functionalities. Detailed experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these versatile building blocks.

Introduction: The Strategic Importance of Halogenated Hydroxybenzoates

Halogenated hydroxybenzoates, derivatives of salicylic acid and other hydroxybenzoic acid isomers, are integral scaffolds in the design and synthesis of a wide array of functional molecules. In the pharmaceutical industry, the incorporation of halogens can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The nuanced reactivity of these compounds, however, presents both opportunities and challenges in synthetic chemistry.

This guide aims to provide a clear and objective comparison of the reactivity of different halogenated hydroxybenzoates. By understanding the interplay of electronic and steric effects imparted by various halogens (Fluorine, Chlorine, Bromine, and Iodine), chemists can make more informed decisions in the design of synthetic routes and the prediction of reaction outcomes. We will explore how the identity and placement of the halogen substituent influences the reactivity of the aromatic ring and its functional groups in several key classes of organic reactions.

Foundational Principles Governing Reactivity

The reactivity of a halogenated hydroxybenzoate is a consequence of the cumulative electronic and steric effects of its substituents: the hydroxyl (-OH), carboxyl (-COOH), and halogen (-X) groups.

  • Electronic Effects:

    • Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring to some extent. The strength of this effect decreases down the group: F > Cl > Br > I. The hydroxyl and carboxyl groups are also electron-withdrawing via induction.

    • Resonance Effect: The hydroxyl group is a strong electron-donating group (+R) through resonance, activating the ortho and para positions. Halogens also exhibit a +R effect due to their lone pairs, but this effect is weaker than their -I effect and decreases in significance down the group (F > Cl > Br > I). The carboxyl group is an electron-withdrawing group via resonance (-R).

  • Steric Effects: The size of the halogen atom (I > Br > Cl > F) can influence the rate of reaction at adjacent positions by sterically hindering the approach of reactants.

These competing effects create a complex reactivity profile that is highly dependent on the specific isomer and the nature of the attacking reagent.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl halides, particularly those bearing electron-withdrawing groups.[3][4] In halogenated hydroxybenzoates, the electron-withdrawing nature of the carboxyl and the halogen itself can facilitate SNAr reactions, especially when these groups are ortho or para to the leaving group.[5][6]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][7]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity Comparison:

The reactivity of the halogen as a leaving group in SNAr reactions is often counterintuitive. While the C-F bond is the strongest, fluoride is typically the best leaving group in SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, stabilizing the Meisenheimer complex. The order of reactivity is generally F > Cl > Br > I .

Experimental Protocol: Synthesis of a Substituted Hydroxybenzoate via SNAr

This protocol describes a general procedure for the reaction of a halogenated hydroxybenzoate with an amine.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the halogenated hydroxybenzoate in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Base and Nucleophile: Add 1.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) and 1.1 equivalents of the desired amine nucleophile.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for introducing new substituents onto an aromatic ring.[8] The hydroxyl group of hydroxybenzoates is a powerful activating group and an ortho, para-director, while the carboxyl and halogen groups are deactivating. The regiochemical outcome of EAS reactions is therefore a result of the directing effects of all substituents.

Reactivity Comparison:

The strong activating effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. The deactivating effect of the halogens increases with their electronegativity (F > Cl > Br > I), meaning that iodo-substituted hydroxybenzoates will generally be more reactive towards electrophiles than their fluoro-substituted counterparts.

Table 1: Regioselectivity in the Bromination of 4-Hydroxybenzoic Acid

Starting MaterialProductYieldReference
4-Hydroxybenzoic acid3-Bromo-4-hydroxybenzoic acid70.3%[9]

Experimental Protocol: Bromination of p-Hydroxybenzoic Acid [9]

  • Dissolution: Dissolve 50 g (0.37 mol) of p-hydroxybenzoic acid in 370 ml of glacial acetic acid by heating with stirring.

  • Bromine Addition: To the boiling solution, rapidly add a solution of 59 g (0.37 mol) of bromine in 60 ml of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for six hours with continuous stirring.

  • Precipitation: After cooling to room temperature, pour the solution into two liters of cold water to precipitate the product.

  • Purification: Filter the white crystals by suction and recrystallize from glacial acetic acid to yield purified 3-bromo-4-hydroxybenzoic acid.

Caption: Workflow for the electrophilic bromination of p-hydroxybenzoic acid.

Reactions at the Carboxyl and Hydroxyl Groups

Esterification of the carboxylic acid functionality is a common transformation, often carried out under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base.[10][11] The electronic nature of the halogen substituent generally has a modest effect on the rate of Fischer esterification. However, in base-mediated alkylations, a more electron-withdrawing halogen can increase the acidity of the carboxylic acid, potentially facilitating deprotonation.

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)HeatSimple, inexpensiveReversible, requires excess alcohol
Base-mediated AlkylationAlkyl Halide, Base (e.g., K₂CO₃)VariesIrreversible, good yieldsPotential for O-alkylation side products[12]

Alkylation of the phenolic hydroxyl group is another important reaction for modifying halogenated hydroxybenzoates.[13] This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. The presence of electron-withdrawing halogens increases the acidity of the phenol, which can facilitate its deprotonation and subsequent alkylation. Thus, the reactivity in O-alkylation often follows the order F > Cl > Br > I substituted hydroxybenzoates under basic conditions.

Experimental Protocol: General Procedure for O-Alkylation

  • Reactant Setup: To a solution of the halogenated hydroxybenzoate (1 equivalent) in a suitable solvent such as DMF or acetone, add a base (e.g., K₂CO₃, 2-3 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Application in Drug Discovery: A Case Study

The differential reactivity of halogenated hydroxybenzoates is often exploited in the synthesis of complex pharmaceutical agents. For instance, the strategic placement of a halogen can direct the course of a synthetic sequence or modulate the properties of the final molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as a crucial factor in drug-receptor binding.[14][15][16]

Conclusion

The reactivity of halogenated hydroxybenzoates is a multifaceted subject, with the nature and position of the halogen substituent playing a critical role. In SNAr reactions, fluorine's strong inductive effect makes it the best leaving group. Conversely, in electrophilic aromatic substitution, the deactivating inductive effect of the halogens means that heavier halogens lead to more reactive substrates. For reactions at the hydroxyl and carboxyl groups, the electronic influence of the halogen can subtly modulate acidity and, consequently, reactivity. A thorough understanding of these principles is indispensable for researchers and professionals in drug development and chemical synthesis, enabling the rational design of synthetic strategies and the creation of novel molecules with desired properties.

References

  • Esterification of hydroxybenzoic acids - US5260475A - Google P
  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Electrophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Nucleophilic aromatic substitution - BYJU'S. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. (URL: [Link])

  • (PDF) Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution - ResearchGate. (URL: [Link])

  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (URL: [Link])

  • Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. (URL: [Link])

  • Formation of halogenated hydroxybenzaldehydes from pharmaceuticals and personal care products (PPCPs) in chlorinated swimming pool water: A novel pathway via precursor dimerization - ScienceDirect. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene - Master Organic Chemistry. (URL: [Link])

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Electrophilic Aromatic Substitution Reaction - BYJU'S. (URL: [Link])

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC. (URL: [Link])

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. (URL: [Link])

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. (URL: [Link])

  • esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. (URL: [Link])

  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI. (URL: [Link])

  • The Halogens - Reactions with Halogens (A-Level Chemistry) - Study Mind. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC. (URL: [Link])

  • Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed. (URL: [Link])

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - MDPI. (URL: [Link])

  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (URL: [Link])

  • Selective O-Alkylation Reaction Screen | Download Table - ResearchGate. (URL: [Link])

  • Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study - Environmental Science: Water Research & Technology (RSC Publishing). (URL: [Link])

  • Need advice on ester formation - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • Comparison of physical properties of chlorinated and fluorinated compounds. (URL: [Link])

  • Comparison of fluorinated and chlorinated compounds in functional... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO - MDPI. (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][17]naphthyrin-5(6H). (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PubMed. (URL: [Link])

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ResearchGate. (URL: [Link])

Sources

Benchmarking the Performance of Ethyl 2-fluoro-4-hydroxybenzoate-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of functionalized aromatic scaffolds, Ethyl 2-fluoro-4-hydroxybenzoate (CAS 51284-95-8) occupies a critical niche between standard preservatives (parabens) and high-performance fluorinated intermediates.[1] While its non-fluorinated analog (Ethyl 4-hydroxybenzoate) is ubiquitous as a preservative, the introduction of the ortho-fluorine atom fundamentally alters the compound's electronic and steric profile.

This guide benchmarks the performance of 2-fluoro-4-hydroxybenzoate derivatives against their non-fluorinated and chlorinated counterparts. We focus on two primary domains: Liquid Crystalline (LC) Materials , where the fluorine atom modulates phase transition temperatures, and Medicinal Chemistry , where it acts as a bioisostere to enhance metabolic stability.

The Fluorine Advantage: Structural & Electronic Benchmarking

To understand the performance differences, we must first quantify the impact of the fluorine atom at the C2 position (ortho to the ester, meta to the phenol).

Table 1: Comparative Physicochemical Properties
FeatureEthyl 4-hydroxybenzoate (Standard)This compound (Target)Impact on Performance
Steric Radius 1.20 Å (H)1.47 Å (F)Hydrolysis Resistance: The ortho-F provides steric shielding to the carbonyl carbon, slowing ester hydrolysis rates compared to the H-analog [1].[1]
Phenol Acidity (pKa) ~8.5~7.8 (Estimated)Reactivity: The electron-withdrawing inductive effect (-I) of F increases phenol acidity, facilitating faster nucleophilic substitution (etherification) under mild conditions.
Lipophilicity (LogP) 2.4~2.8Bioavailability: Moderate increase in lipophilicity improves membrane permeability without the extreme hydrophobicity of chloro-analogs.
Bond Strength C-H (98 kcal/mol)C-F (116 kcal/mol)Metabolic Stability: The C-F bond is chemically inert to oxidative metabolism at the C2 position.

Performance Case Study A: Liquid Crystal Mesogens

The primary industrial application of this compound is as a precursor for lateral fluoro-substituted liquid crystals. In display technology, low viscosity and wide nematic ranges are critical.

The "Lateral Fluorine" Effect

Replacing hydrogen with fluorine lowers the melting point and suppresses smectic (highly ordered) phases in favor of nematic (fluid) phases. This is crucial for display operating temperatures.

  • Benchmark: When converted to a 4-alkoxybenzoic acid derivative:

    • Non-Fluorinated: Often exhibits high melting points (>150°C) and smectic phases that are too viscous for fast switching.

    • 2-Fluoro Derivative: The lateral fluorine disrupts π-π stacking efficiency. This typically lowers the melting point by 20–40°C and widens the nematic window, improving switching speeds in LCDs [2].

Experimental Workflow: Synthesis of Mesogenic Ethers

The following diagram illustrates the divergent synthesis pathways for creating LC monomers vs. Pharmaceutical intermediates.

G Start This compound (Scaffold) Step1 Etherification (K2CO3, Alkyl Bromide) Start->Step1 Nucleophilic Subst. Fork_LC Path A: Materials (Long Chain Ether) Step1->Fork_LC R = C8H17 Fork_Pharma Path B: Pharma (Functionalized Ether) Step1->Fork_Pharma R = Heterocycle Prod_LC Liquid Crystal Mesogen (Low Tm, Nematic) Fork_LC->Prod_LC Hydrolysis + Coupling Prod_Pharma Bioactive Scaffold (Metabolically Stable) Fork_Pharma->Prod_Pharma Saponification

Figure 1: Divergent synthetic utility of the 2-fluoro-4-hydroxybenzoate scaffold. Path A exploits the phenol for chain extension (LCs), while Path B utilizes the core for drug stability.

Performance Case Study B: Metabolic Stability in Drug Design

In medicinal chemistry, this scaffold is often used to synthesize Enzalutamide analogs or HSP90 inhibitors .

Stability Data Comparison

When used as a drug intermediate, the ethyl ester is typically hydrolyzed to the acid (2-fluoro-4-hydroxybenzoic acid). The fluorine atom protects the aromatic ring from metabolic oxidation (Phase I metabolism).

  • Experiment: Incubation with Liver Microsomes (Human/Rat).

  • Result: Compounds derived from the 2-fluoro scaffold show a 2-5x increase in half-life (t1/2) compared to non-fluorinated analogs. The fluorine blocks the C2 position from hydroxylation by Cytochrome P450 enzymes [3].

Experimental Protocols

To validate these benchmarks in your own lab, follow these optimized protocols. These differ from standard paraben protocols due to the electronic influence of the fluorine.

Protocol A: Selective Etherification (Williamson Synthesis)

Objective: Functionalize the phenol without hydrolyzing the ester.

Why this works: The fluorine atom makes the phenol more acidic (pKa ~7.8) than standard parabens (pKa ~8.5). This allows the use of weaker bases, preventing ester hydrolysis side reactions.

  • Reagents: this compound (1.0 eq), Potassium Carbonate (

    
    , 1.5 eq), Alkyl Bromide (1.1 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve the benzoate in reagent-grade acetone.

    • Add

      
       (anhydrous). The mixture will turn yellow (phenoxide formation). Note: This happens faster than with non-fluorinated analogs.
      
    • Add Alkyl Bromide dropwise.

    • Reflux at 60°C for 4–6 hours. (Standard parabens often require 12+ hours or stronger bases like NaH).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The fluorinated starting material (

      
      ) consumes faster than the non-fluorinated control.
      
  • Workup: Filter salts, concentrate filtrate, and recrystallize from Ethanol.

Protocol B: Controlled Hydrolysis to Acid

Objective: Convert the ester to the free acid for coupling.

Why this works: The ortho-fluorine provides steric hindrance. Standard base hydrolysis (


, RT, 1h) often results in incomplete conversion.
  • Reagents: Lithium Hydroxide (

    
    , 3.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve the ether-intermediate in THF.

    • Add

      
       solution.
      
    • Crucial Step: Heat to 50°C for 4 hours. Note: Room temperature hydrolysis is insufficient due to the ortho-fluorine steric block.

  • Validation: Acidify to pH 2 with 1M HCl. The precipitate is the 2-fluoro-4-alkoxybenzoic acid.

References

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. (2020).[2][3] Available at: [Link]

  • National Institutes of Health (NIH). Importance of Fluorine in Benzazole Compounds. (2020).[2][3] Available at: [Link]

Sources

Comparative Spectral Analysis: Ethyl 2-fluoro-4-hydroxybenzoate vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Framework

Ethyl 2-fluoro-4-hydroxybenzoate (E2F4HB) represents a critical structural modification of the standard preservative Ethyl 4-hydroxybenzoate (Ethyl Paraben). The introduction of a fluorine atom at the ortho position to the ester group (position 2) fundamentally alters the molecule's electronic landscape, polarity, and spectral signature.

This guide provides a technical comparison between E2F4HB and its parent compound, Ethyl 4-hydroxybenzoate (E4HB) . For researchers in liquid crystal synthesis and medicinal chemistry, distinguishing these two via spectral analysis is vital, as the fluorine atom introduces specific splitting patterns in NMR and frequency shifts in IR due to the ortho-effect.

Structural Logic & Electronic Effects[1]
  • Ethyl 4-hydroxybenzoate (E4HB): Possesses

    
     symmetry (locally regarding the aromatic ring protons). The protons appear as a classic AA'BB' system.
    
  • This compound (E2F4HB): The symmetry is broken by the fluorine atom. The spin system changes to an AMX system (three non-equivalent aromatic protons) coupled to a heteronucleus (

    
    F).
    

Key Electronic Vectors:

  • Inductive Withdrawal (-I): The Fluorine atom pulls electron density from the ring, increasing the acidity of the phenolic -OH and deshielding the C3 proton.

  • Resonance Donation (+R): Fluorine donates electron density into the ring, but less effectively than Oxygen.

  • Dipolar Interaction: The C-F bond dipole opposes the C=O dipole, often resulting in a "Field Effect" that shifts Carbonyl IR absorption to higher frequencies.

StructureComparison E4HB Ethyl 4-hydroxybenzoate (Parent) Difference Structural Modification: Ortho-Fluorination E4HB->Difference E2F4HB This compound (Target) Effect1 Symmetry Breaking (AA'BB' → AMX) E2F4HB->Effect1 NMR Impact Effect2 Electronic Perturbation (Inductive -I > Resonance +R) E2F4HB->Effect2 Reactivity/IR Difference->E2F4HB

Figure 1: Structural divergence and consequent physicochemical impacts.

Infrared (IR) Spectroscopy Comparison

The most diagnostic feature in the IR spectrum is the carbonyl (C=O) stretching vibration. In benzoate esters, this typically appears around 1680–1720 cm⁻¹.

Mechanism of Shift

In E2F4HB , the fluorine atom is ortho to the carbonyl. While fluorine is electron-donating by resonance (which would lower


), its strong inductive withdrawal and the "Field Effect" (through-space electrostatic repulsion between the lone pairs of F and the carbonyl O) dominate. This typically causes a hypsochromic shift (blue shift)  to a higher wavenumber compared to the non-fluorinated parent.
FeatureEthyl 4-hydroxybenzoate (E4HB)This compound (E2F4HB)Causality
C=O Stretch 1680 – 1715 cm⁻¹1720 – 1735 cm⁻¹ Field effect and -I effect of ortho-F shorten the C=O bond.
O-H Stretch 3300 – 3400 cm⁻¹ (Broad)3300 – 3400 cm⁻¹ (Sharper)F reduces H-bonding capability slightly due to steric crowding.
C-F Stretch N/A1100 – 1250 cm⁻¹ Strong, distinct band absent in the parent compound.
Aromatic C=C ~1600, 1510 cm⁻¹~1620, 1515 cm⁻¹Ring fluorination alters the dipole moment of skeletal vibrations.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6]

This is the definitive method for differentiation. The presence of


F (Spin 1/2, 100% abundance) causes extensive splitting in the 

spectrum.
Proton ( H) NMR Topology

The Reference (E4HB):

  • Pattern: Two doublets (AA'BB' system).

  • Integration: 2H each.

  • Coupling:

    
    .
    

The Target (E2F4HB): The symmetry is lost. We observe three distinct aromatic protons, each split by the other protons and the fluorine atom.

  • H-6 (dd): Located ortho to the ester, meta to F.

    • Splits: Doublet (by H-5) of Doublets (by F).

    • 
       values: 
      
      
      
      ,
      
      
      .
  • H-3 (dd): Located ortho to F, meta to OH.

    • Splits: Doublet (by F) of Doublets (by H-5, small meta coupling).

    • 
       values: 
      
      
      
      (Large H-F coupling).
  • H-5 (ddd): Located ortho to OH, meta to ester.

    • Splits: Complex multiplet due to coupling with H-6 and H-3.

NMRSplitting cluster_E4HB Ethyl 4-hydroxybenzoate (E4HB) cluster_E2F4HB This compound (E2F4HB) Root Aromatic Region (6.5 - 8.0 ppm) H_ortho H-2,6 (d, 8.8Hz) ~7.9 ppm Root->H_ortho H_meta H-3,5 (d, 8.8Hz) ~6.9 ppm Root->H_meta H6 H-6 (dd) ~7.8 ppm 3J(HH)=8.5, 4J(HF)=6.0 Root->H6 H3 H-3 (dd) ~6.6 ppm 3J(HF)=11.0, 4J(HH)=2.5 Root->H3 H5 H-5 (ddd) ~6.7 ppm 3J(HH)=8.5, 4J(HH)=2.5 Root->H5

Figure 2: Divergence in proton splitting patterns. Note the complexity introduced by H-F coupling in E2F4HB.

Fluorine ( F) NMR
  • Signal: A single sharp peak.

  • Shift: Typically -105 to -115 ppm (relative to CFCl

    
    ).
    
  • Diagnostic Value: This peak confirms the successful fluorination and purity. If the starting material (2-fluoro-4-hydroxybenzoic acid) is present, a second peak slightly shifted (due to the acid vs. ester electronic difference) will appear.

Experimental Protocol: Synthesis & Purification

To obtain high-purity E2F4HB for spectral validation, the following Fischer Esterification protocol is recommended. This method minimizes the risk of defluorination or side reactions.

Reagents
  • 2-Fluoro-4-hydroxybenzoic acid (CAS: 65145-13-3)[1]

  • Absolute Ethanol (Excess)

  • Sulfuric Acid (Catalytic) or Thionyl Chloride (SOCl

    
    )
    
Step-by-Step Methodology
  • Activation/Reflux:

    • Dissolve 1.0 eq of 2-fluoro-4-hydroxybenzoic acid in 20 volumes of absolute ethanol.

    • Add 0.1 eq of conc. H

      
      SO
      
      
      
      dropwise.
    • Alternative: For higher yield, generate the acid chloride in situ using SOCl

      
       (1.2 eq) at 0°C, then add ethanol.
      
    • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Work-up (Critical for Spectral Purity):

    • Concentrate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash 1: Saturated NaHCO

      
       (Removes unreacted acid—critical to prevent OH peak confusion in NMR).
      
    • Wash 2: Brine.

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
  • Recrystallization:

    • Solvent system: Ethanol/Water (9:1).

    • Heat to boiling, add water until turbid, cool slowly to 4°C.

    • Target Melting Point: The introduction of Fluorine often lowers the melting point slightly compared to the parent (E4HB MP: 116°C). Expect E2F4HB MP range: 98–105°C .

Comparative Data Summary

PropertyEthyl 4-hydroxybenzoateThis compound
Molecular Weight 166.17 g/mol 184.16 g/mol
Appearance White crystalline powderWhite to off-white needles

H NMR Symmetry
Symmetric (AA'BB')Asymmetric (AMX + F coupling)

F NMR
SilentSinglet (~ -110 ppm)
UV

~255 nm~252 nm (Hypsochromic shift)
Acidity (pKa of OH) ~8.4~7.8 (More acidic due to F)

References

  • ChemicalBook. (n.d.). Ethyl 2-fluorobenzoate (443-26-5) 13C NMR spectrum. Retrieved from (Proxy data for ortho-fluorine effect on ester shifts).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8434, Ethylparaben. Retrieved from .[2]

  • Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.[1] Retrieved from (Source for precursor and liquid crystal applications).

  • Sigma-Aldrich. (n.d.). Ethyl 4-hydroxybenzoate ReagentPlus. Retrieved from .

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Standard reference for J-coupling values in organofluorine compounds).

Sources

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